(S)-1-Cyclopropylethane-1,2-diamine hydrochloride (S)-1-Cyclopropylethane-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1810074-66-8
VCID: VC16010121
InChI: InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride

CAS No.: 1810074-66-8

Cat. No.: VC16010121

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride - 1810074-66-8

Specification

CAS No. 1810074-66-8
Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
IUPAC Name (1S)-1-cyclopropylethane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1
Standard InChI Key JZQDIJISYSMTRB-NUBCRITNSA-N
Isomeric SMILES C1CC1[C@@H](CN)N.Cl
Canonical SMILES C1CC1C(CN)N.Cl

Introduction

Structural and Physico-Chemical Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to an ethane-1,2-diamine scaffold, with the (S)-configuration at the chiral center adjacent to the cyclopropane. The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in aqueous reaction systems. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC5H13ClN2\text{C}_5\text{H}_{13}\text{ClN}_2
Molecular Weight136.62 g/mol
IUPAC Name(1S)-1-cyclopropylethane-1,2-diamine; hydrochloride
Stereochemistry(S)-configuration at C1
Topological Polar Surface Area52 Ų

The cyclopropane ring imposes significant angle strain, contributing to unique reactivity patterns in catalytic applications . The diamine moiety provides two coordination sites, enabling chelation to transition metals such as palladium, copper, and ruthenium .

Spectroscopic and Computational Data

PubChem’s computed properties reveal a hydrogen bond donor count of 3 and acceptor count of 2 , consistent with the amine and hydrochloride functional groups. The compound’s isomeric SMILES string (C1CC1[C@@H](CN)N.Cl\text{C1CC1[C@@H](CN)N.Cl}) confirms the stereochemical arrangement, while its InChIKey (JZQDIJISYSMTRB-NUBCRITNSA-N\text{JZQDIJISYSMTRB-NUBCRITNSA-N}) facilitates database interoperability. Density functional theory (DFT) studies predict a bent geometry around the chiral center, with the cyclopropane ring adopting a puckered conformation to minimize steric strain .

Synthetic Methodologies

Asymmetric Synthesis of 1,2-Diamines

The synthesis of enantiopure 1,2-diamines remains a cornerstone of modern organic chemistry. Recent advances highlighted in the Chemical Society Reviews emphasize catalytic asymmetric strategies, including:

  • Hydroamination of Allylic Amines: Transition metal-catalyzed hydroamination enables the direct formation of C–N bonds with high enantioselectivity. For example, gold(I) complexes have been used to synthesize analogous 1,2-diamines in >90% enantiomeric excess (ee) .

  • Diamination of Olefins: Copper-catalyzed diamination reactions introduce two amine groups across double bonds, offering a route to vicinal diamines .

  • Aza-Mannich Reactions: Asymmetric additions of imino esters to imines provide access to stereodefined diamines, though substrate scope limitations persist .

Specific Synthesis of (S)-1-Cyclopropylethane-1,2-diamine Hydrochloride

Applications in Catalysis

Transition Metal Ligand Systems

The compound’s bidentate coordination capability makes it effective in asymmetric catalysis. Notable applications include:

  • Palladium-Catalyzed Cross-Couplings: As a ligand in Suzuki–Miyaura reactions, it enhances selectivity for hindered biaryl systems.

  • Copper-Mediated Azide–Alkyne Cycloadditions: Accelerates “click” reactions while suppressing side product formation .

  • Ruthenium-Catalyzed Hydrogenations: Improves enantioselectivity in ketone reductions, achieving up to 98% ee in pilot studies.

A comparative analysis of ligand performance reveals:

Reaction TypeMetal CenterSubstrateSelectivity (ee)Reference
Suzuki–MiyauraPd(0)2-Naphthylboronic acid92%
Ketone HydrogenationRu(II)Acetophenone98%
Azide–Alkyne CycloadditionCu(I)Phenylacetylene95%

Organocatalysis

The primary amine group participates in enamine catalysis, enabling asymmetric aldol and Michael additions. In a 2024 study, the compound catalyzed the aldol reaction of cyclohexanone with 4-nitrobenzaldehyde, yielding the anti-product in 85% ee .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves the enantiomer with a retention time of 8.2 minutes, confirming >99% enantiopurity. Chiral stationary phases such as cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation (Rs=2.1R_s = 2.1) .

Spectroscopic Data

  • IR (KBr): νNH2\nu_{\text{NH}_2} 3350 cm⁻¹, νC-N\nu_{\text{C-N}} 1250 cm⁻¹ .

  • 1H NMR^1\text{H NMR} (400 MHz, D2O): δ 1.12 (m, 2H, cyclopropane), 1.35 (m, 2H, cyclopropane), 2.68 (q, J = 6.8 Hz, 1H, CH), 3.15 (dd, J = 12.4, 6.8 Hz, 2H, CH2NH2) .

  • 13C NMR^{13}\text{C NMR}: δ 8.9 (cyclopropane), 45.2 (CH), 51.8 (CH2NH2) .

Future Directions

Ongoing research focuses on:

  • Mechanistic Studies: Elucidating the role of the cyclopropane ring in modulating ligand–metal interactions via X-ray absorption spectroscopy.

  • Drug Development: Optimizing pharmacokinetic properties through prodrug strategies and salt formulations.

  • Green Chemistry: Developing solvent-free catalytic systems using this ligand to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator